molecular formula C19H23N3O2 B6049584 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol

4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol

Cat. No. B6049584
M. Wt: 325.4 g/mol
InChI Key: WVKMBJILQDSTRG-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol, also known as MPBD, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is not fully understood, but it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol can induce changes in cellular signaling pathways, leading to alterations in gene expression and protein synthesis. 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has also been shown to have potential anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol in lab experiments is its fluorescent properties, which make it useful for imaging studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol, including further studies on its mechanism of action, its potential use as a drug candidate for the treatment of certain diseases, and its use in imaging studies for diagnostic purposes.
In conclusion, 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is a chemical compound that has been studied for its potential use in various scientific research applications. While its mechanism of action is not fully understood, it has been shown to have potential anti-inflammatory and anti-tumor effects. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol involves the reaction of 4-aminobenzyl alcohol with 4-methylbenzylpiperazine in the presence of formaldehyde and hydrochloric acid. This reaction results in the formation of 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a white crystalline powder.

Scientific Research Applications

4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging studies, a ligand for receptor binding assays, and a potential drug candidate for the treatment of certain diseases.

properties

IUPAC Name

4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-2-4-16(5-3-15)14-21-8-10-22(11-9-21)20-13-17-6-7-18(23)12-19(17)24/h2-7,12-13,23-24H,8-11,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKMBJILQDSTRG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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